2-Keto Zolpidem

Description

Contextualization as a Major Metabolite of Zolpidem

Zolpidem, a non-benzodiazepine hypnotic, undergoes extensive metabolism in the body, primarily by the liver's cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal contributor. wikipedia.orgresearchgate.net This metabolic process results in the formation of several metabolites, none of which are believed to possess pharmacological activity. wikipedia.org Among these, 2-Keto Zolpidem emerges from the oxidative degradation of its parent compound, Zolpidem. evitachem.com The transformation involves the oxidation of the imidazopyridine ring system of Zolpidem. researchgate.netevitachem.com The formation of this compound is a key step in the metabolic pathway of Zolpidem, contributing to its clearance from the body. evitachem.com

Significance in Pharmacological and Toxicological Investigations

The study of this compound is crucial for a comprehensive understanding of Zolpidem's pharmacokinetics and its effects on the body. evitachem.com In pharmacological research, this compound serves as a reference standard for analytical method development and validation. axios-research.com This allows for the accurate quantification of Zolpidem and its metabolites in biological samples, which is essential for pharmacokinetic studies. evitachem.comaxios-research.com

From a toxicological perspective, the analysis of this compound is important in forensic investigations, particularly in cases of suspected drug-facilitated crimes or overdose. researchgate.netmedwinpublishers.com The presence and concentration of Zolpidem and its metabolites, including this compound, in postmortem specimens can provide critical information regarding drug ingestion and potential toxicity. researchgate.netnih.gov While Zolpidem itself is the active compound, the detection of its metabolites confirms its administration and metabolic processing by the body. researchgate.net

Furthermore, understanding the metabolic pathways, including the formation of this compound, is vital for identifying potential drug-drug interactions. researchgate.net Co-administration of drugs that inhibit or induce the CYP enzymes responsible for Zolpidem metabolism can alter the plasma concentrations of the parent drug and its metabolites, potentially leading to adverse effects. nih.govmdpi.com

Chemical and Physical Properties

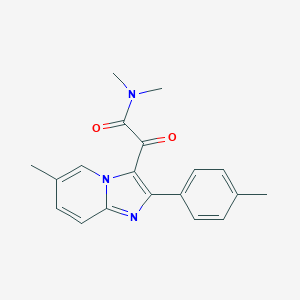

This compound is a chemical compound with the molecular formula C₁₉H₁₉N₃O₂ and a molecular weight of 321.37 g/mol . lgcstandards.comaxios-research.com It is also referred to by its chemical name, N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide. theclinivex.com As a reference standard, it is typically available in a neat or solid form and should be stored at +4°C. lgcstandards.comlgcstandards.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Chemical Name | N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide theclinivex.com |

| Synonyms | Oxozolpidem, Zolpidem USP Related Compound B lgcstandards.com |

| CAS Number | 400038-68-8 lgcstandards.comaxios-research.com |

| Molecular Formula | C₁₉H₁₉N₃O₂ lgcstandards.comaxios-research.com |

| Molecular Weight | 321.37 g/mol lgcstandards.comaxios-research.com |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEFEBYRIBQJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193069 | |

| Record name | Oxozolpidem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400038-68-8 | |

| Record name | Oxozolpidem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400038688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxozolpidem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOZOLPIDEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ19696I5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymatic Formation of 2 Keto Zolpidem

In Vivo Metabolic Routes of Zolpidem Leading to 2-Keto Zolpidem

In the human body, Zolpidem is extensively metabolized, with less than 1% of the original dose being excreted in its unchanged form. researchgate.net The metabolic pathways are predominantly oxidative, occurring at three main sites on the Zolpidem molecule. nih.gov

The primary metabolic routes for Zolpidem involve oxidation and hydroxylation. drugbank.comtaylorandfrancis.com These reactions target the methyl groups on both the phenyl and imidazopyridine rings, as well as hydroxylation of the imidazopyridine ring itself. drugbank.compharmgkb.org The initial step is the conversion of Zolpidem to its alcohol derivatives through hydroxylation. pharmgkb.orgnih.gov These alcohol intermediates are then rapidly converted into carboxylic acids. pharmgkb.orgnih.gov

Specifically, the major pathways are:

Oxidation of the phenyl methyl group: This leads to an alcohol intermediate which is then oxidized to form Zolpidem phenyl-4-carboxylic acid (ZCA), a major urinary metabolite. drugbank.comark-tdm.comoup.com

Oxidation of the imidazopyridine methyl group: This pathway also proceeds through an alcohol intermediate to form Zolpidem 6-carboxylic acid. drugbank.comark-tdm.com

Hydroxylation of the imidazopyridine ring: A less common pathway that results in a hydroxylated metabolite. drugbank.com

The formation of this compound (Oxozolpidem) is considered a product of Zolpidem's oxidation. researchgate.netevitachem.com

Beyond the main hydroxylation and oxidation pathways, other minor routes contribute to the biotransformation of Zolpidem. These include N-demethylation, N-oxidation, and decarboxylation. researchgate.net Research has identified several metabolites in addition to the primary carboxylic acids. researchgate.net For instance, in vitro studies have characterized three principal hydroxylated metabolites, often referred to as M-3, M-4, and M-11. nih.gov The M-3 metabolite, formed through hydroxylation, is quantitatively significant and is a precursor to a major acid derivative. nih.gov While specific details on the direct intermediate steps leading exclusively to this compound are less defined in broad metabolic studies, its formation is understood to be a result of oxidative degradation of the parent Zolpidem molecule. researchgate.netevitachem.com

Primary Oxidation and Hydroxylation Mechanisms

Role of Cytochrome P450 Isoenzymes in this compound Formation

The metabolism of Zolpidem is almost entirely dependent on the cytochrome P450 (CYP) enzyme system located primarily in the liver. taylorandfrancis.comresearchgate.net Several specific isoforms are involved in the initial, rate-limiting step of forming Zolpidem's alcohol derivatives. nih.govresearchgate.net

Multiple studies have confirmed that several CYP isoforms are responsible for Zolpidem's metabolism. researchgate.net The predominant enzyme is CYP3A4, which accounts for the majority of its metabolic clearance. pharmgkb.orgnih.gov Following CYP3A4, CYP2C9 and CYP1A2 also play significant, albeit smaller, roles. researchgate.netwikipedia.org

| CYP Isoform | Projected Contribution to Net Intrinsic Clearance | Reference |

|---|---|---|

| CYP3A4 | ~60-61% | researchgate.netark-tdm.comwikipedia.orgnih.gov |

| CYP2C9 | ~22% | researchgate.netark-tdm.comwikipedia.orgnih.gov |

| CYP1A2 | ~14% | researchgate.netark-tdm.comwikipedia.orgnih.gov |

The significant role of CYP3A4 is further supported by inhibition studies, where potent CYP3A4 inhibitors like ketoconazole (B1673606) substantially reduce Zolpidem metabolism. nih.govnih.gov

Predominant Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C9, CYP1A2)

In Vitro Studies on this compound Biotransformation

In vitro research using human liver microsomes and cDNA-expressed human cytochromes has been crucial in elucidating the metabolic pathways of Zolpidem. nih.govnih.gov These studies have successfully demonstrated the formation of Zolpidem's three main hydroxylated metabolites (M-3, M-4, and M-11) and have allowed for the kinetic profiling of their formation by individual CYP enzymes. nih.gov

One study found that the formation of the M-3 metabolite accounted for over 80% of the net intrinsic clearance in liver microsomes. researchgate.netnih.govnih.gov All three primary metabolites were shown to be formed by CYP3A4. nih.gov Furthermore, in vitro experiments have shown that co-incubation of Zolpidem with testosterone (B1683101) in human liver microsomes can activate the biotransformation of Zolpidem to its principal hydroxylated metabolite. bps.ac.uk In vitro systems have also been used to confirm that Zolpidem is a weak inhibitor of several CYP enzymes, including CYP3A. researchgate.netresearchgate.net Specifically, the synthesis of this compound-d6, a deuterated form, has been described via the oxidative degradation of Zolpidem using reagents like potassium permanganate. evitachem.com

Human Liver Microsomal and Hepatocyte Studies

Investigations using human liver microsomes and cultured human hepatocytes have been crucial in elucidating the metabolic fate of zolpidem. These in vitro systems have demonstrated that zolpidem is extensively metabolized, with the cytochrome P450 (CYP) enzyme system playing a dominant role. researchgate.net

Studies have shown that zolpidem is converted to its alcohol derivatives within human liver microsomes. The production of these metabolites shows a strong correlation with the levels and activity of CYP3A4. nih.govresearchgate.net Further oxidation of these initial alcohol metabolites can occur. While the principal pathway leads to carboxylic acid derivatives, the formation of a keto metabolite, such as this compound (also known as Oxozolpidem), involves the oxidation of a secondary alcohol group. evitachem.com

In cultured human hepatocytes, zolpidem is almost exclusively converted to one of its carboxylic acid derivatives, which is the main form found in the body. nih.govresearchgate.net However, the rate of this production is significantly increased by inducers of CYP1A and CYP3A, such as rifampicin, phenobarbital, and beta-naphthoflavone, highlighting the central role of these enzymes in the initial metabolic steps that could precede keto-metabolite formation. nih.govresearchgate.net Chemical inhibition studies further support the primary role of CYP3A4. Ketoconazole, a potent and relatively specific inhibitor of CYP3A, significantly inhibits the formation of zolpidem's metabolites in liver microsomes. nih.govnih.govcapes.gov.br

The table below summarizes findings from studies on zolpidem metabolism in human liver systems.

| System | Key Findings | Relevant Enzymes | Citations |

| Human Liver Microsomes | Zolpidem is converted to alcohol derivatives, a precursor step to further oxidation. | Primarily CYP3A4; minor roles for CYP1A2, CYP2C9. | nih.gov, researchgate.net, umb.edu.pl |

| Inhibition by ketoconazole drastically reduces metabolite formation. | CYP3A4 | nih.gov, nih.gov, capes.gov.br | |

| Human Hepatocytes | Zolpidem is extensively metabolized, with production increased by CYP inducers. | CYP1A, CYP3A | nih.gov, researchgate.net |

Recombinant Enzyme Characterization

To pinpoint the specific enzymes responsible for zolpidem's metabolism, researchers utilize recombinant enzymes, which are individual human CYP enzymes expressed in cell lines. These studies have confirmed that multiple CYP isozymes can metabolize zolpidem.

The primary enzyme identified for zolpidem's biotransformation is CYP3A4, which is estimated to be responsible for approximately 61% of its total clearance. nih.govcapes.gov.brnih.gov Other enzymes contributing to its metabolism include CYP2C9 (around 22%), CYP1A2 (around 14%), and to a lesser extent, CYP2D6 and CYP2C19 (less than 3% combined). nih.govcapes.gov.brnih.gov

Specifically, cDNA-expressed CYP3A4 and CYP1A2 have been shown to generate significant amounts of one of the alcohol derivatives of zolpidem, while CYP2D6 can produce both alcohol derivatives in similar quantities. nih.govresearchgate.net The formation of these alcohol intermediates is the rate-limiting step and is principally mediated by CYP3A4. nih.govresearchgate.net Subsequent oxidation of these intermediates leads to the final metabolites. The formation of this compound would arise from the oxidation of a corresponding secondary alcohol precursor, a reaction catalyzed by enzymes like hydroxysteroid dehydrogenases or certain CYP450s. mdpi.com

The table below details the contribution of various recombinant CYP enzymes to zolpidem metabolism.

| Recombinant Enzyme | Role in Zolpidem Metabolism | Projected Contribution to Clearance | Citations |

| CYP3A4 | Principal enzyme in forming hydroxylated metabolites. | ~61% | nih.gov, capes.gov.br, nih.gov |

| CYP2C9 | Significant contributor to metabolism. | ~22% | nih.gov, capes.gov.br, nih.gov |

| CYP1A2 | Contributes to metabolite formation. | ~14% | nih.gov, capes.gov.br, nih.gov |

| CYP2D6 | Minor contributor; forms alcohol derivatives. | <3% | nih.gov, researchgate.net, capes.gov.br |

| CYP2C19 | Minor contributor. | <3% | nih.gov, capes.gov.br, nih.gov |

Dispositional Characteristics of 2 Keto Zolpidem

Distribution in Biological Matrices Following Zolpidem Administration

Following the administration of zolpidem, it undergoes extensive metabolism, leading to the formation of several metabolites, including 2-Keto Zolpidem. The distribution of this metabolite has been studied in various biological fluids and tissues.

Plasma and Serum Kinetics of this compound

Zolpidem is rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) in about 1.6 hours. drugbank.com It is highly bound to plasma proteins, around 92%. wikipedia.org Zolpidem is metabolized into three primary inactive metabolites. drugbank.com One of the major metabolic pathways involves the oxidation of the methyl group on the phenyl ring to form a carboxylic acid, while another key route is the oxidation of the methyl group on the imidazopyridine ring. drugbank.com

The kinetics of zolpidem and its metabolite, zolpidem phenyl-4-carboxylic acid, have been described using mathematical models. researchgate.net These models indicate that the appearance of metabolites like zolpidem phenyl-4-carboxylic acid in plasma is a result of both pre-systemic (before reaching systemic circulation) and systemic biotransformation of zolpidem. researchgate.net

| Parameter | Value | Source |

| Zolpidem Peak Plasma Time (Tmax) | ~1.6 hours | drugbank.com |

| Zolpidem Plasma Protein Binding | ~92% | wikipedia.org |

| Zolpidem Elimination Half-Life | 2-3 hours | researchgate.net |

Urinary Excretion Profiles of this compound and Related Metabolites

Zolpidem and its metabolites are primarily eliminated through the kidneys and excreted in the urine. drugbank.comnih.gov Studies analyzing urine samples from individuals who have taken zolpidem show the presence of the parent drug and its metabolites. The concentration of zolpidem in urine can vary significantly among individuals, even at similar doses, suggesting wide variability in metabolism. researchgate.net In some cases, zolpidem concentrations of 10 ng/mg creatinine (B1669602) or higher have been observed more than 20 hours after administration. researchgate.net

The inactive metabolites of zolpidem are the main compounds eliminated via renal excretion. drugbank.com Research indicates that zolpidem can also have an effect on urine production itself, with studies in rats showing it can decrease the volume of urine excreted. nih.gov

Distribution in Various Post-Mortem Tissues (e.g., Liver, Kidney, Spleen, Lung)

In post-mortem analyses, zolpidem and its metabolites are found distributed throughout various tissues. The highest concentrations of zolpidem are typically found in the liver, spleen, lung, and kidney. researchgate.netfaa.govnih.gov Generally, the concentrations of zolpidem in solid organ tissues are several times higher than those found in the blood. researchgate.net The liver, being a primary site of drug metabolism, often shows significant concentrations of the parent drug and its metabolites. researchgate.netfaa.govnih.gov

| Tissue | Relative Zolpidem Concentration | Source |

| Liver | High | researchgate.netfaa.govnih.gov |

| Spleen | High | researchgate.netfaa.govnih.gov |

| Lung | High | researchgate.netfaa.govnih.gov |

| Kidney | High | researchgate.netfaa.govnih.gov |

| Blood | Lower than solid organs | researchgate.net |

Systemic Clearance and Elimination Pathways of this compound

The body removes this compound and other zolpidem metabolites through various elimination pathways, primarily involving the kidneys and to a lesser extent, the biliary system.

Renal Elimination Mechanisms

The primary route for the elimination of zolpidem's inactive metabolites, including compounds structurally related to this compound, is through renal excretion. drugbank.comnih.gov This process involves the filtration of blood by the kidneys, where waste products and foreign substances are removed and excreted in the urine. mhmedical.com The conversion of zolpidem into more water-soluble metabolites in the liver facilitates their efficient removal by the kidneys. jaypeedigital.com While zolpidem itself is highly protein-bound, which can limit its filtration, its metabolites are typically more polar and less protein-bound, allowing for more effective renal clearance. jaypeedigital.com

Biliary and Fecal Excretion Contributions

While renal excretion is the main elimination pathway, biliary and fecal excretion also play a role. jaypeedigital.com Some drugs and their metabolites can be actively transported from the liver into the bile, which is then released into the small intestine. jaypeedigital.com From there, they can be excreted in the feces. jaypeedigital.com For some compounds, a portion may be reabsorbed back into the bloodstream from the intestine, a process known as enterohepatic circulation. jaypeedigital.com In the context of zolpidem, approximately 34% of its metabolites are excreted through fecal elimination. wikipedia.org

Influence of Physiological and Pathophysiological Factors on this compound Disposition

Age-Related Variability in Metabolite Formation and Disposition

Age is a significant factor affecting the metabolism of Zolpidem and consequently the disposition of its metabolites.

In pediatric populations, the clearance of Zolpidem is notably faster than in adults. Studies have shown that the clearance of Zolpidem in children can be two to three times higher than in young adults. nih.govdroracle.ai For instance, one study reported that the plasma clearance of Zolpidem in children aged 8 to 14 years ranged from 0.64 to 1.18 L/h/kg, a significantly higher rate than the 0.26 L/h/kg observed in adults. sukl.gov.cz This rapid clearance is also reflected in the elimination half-life, which is shorter in children, ranging from 0.8 to 3.0 hours. sukl.gov.cz

Pharmacokinetic studies in children have demonstrated age-related differences in Zolpidem metabolism. Younger children (under 6 years old) exhibit a higher clearance rate (12 mL/min/kg) compared to older children aged 7-12 (10 mL/min/kg) and adolescents aged 13-17 (5 mL/min/kg). cambridge.org This faster metabolism in younger individuals suggests a more rapid formation and subsequent elimination of metabolites like this compound. While the specific kinetics of this compound are not detailed, the increased clearance of the parent drug implies a higher rate of metabolite formation in children. cambridge.orgaap.org

In contrast to pediatric populations, geriatric individuals exhibit a decreased clearance of Zolpidem. nih.govdroracle.ai This age-related decline in metabolic capacity leads to higher plasma concentrations and a longer half-life of the parent drug in the elderly. nih.govwikipedia.org Studies have demonstrated that the apparent oral clearance of Zolpidem is significantly lower in elderly subjects compared to younger adults. nih.govnih.gov For men, clearance was found to be 3.8 ml/min/kg in the elderly versus 11.0 ml/min/kg in the young. nih.govnih.gov Similarly, for women, clearance was 3.0 ml/min/kg in the elderly compared to 5.8 ml/min/kg in the young. nih.govnih.gov

This reduced clearance in the elderly is attributed to age-related changes in drug metabolism, particularly decreased hepatic clearance. droracle.ai The slower metabolism of Zolpidem in this population group implies a slower formation and potentially delayed elimination of its metabolites, including this compound.

Pediatric Populations

Sex-Dependent Differences in Metabolite Kinetics

Sex is another crucial factor influencing the pharmacokinetics of Zolpidem and the disposition of its metabolites.

Research suggests that hormonal differences, particularly testosterone (B1683101) levels, may modulate the metabolism of Zolpidem. uspharmacist.com Studies have indicated that men metabolize Zolpidem at a faster rate than women, which may be linked to the stimulating effect of testosterone on CYP3A4, a key enzyme in Zolpidem metabolism. uspharmacist.comaasm.orgmdpi.com In vitro studies using human liver microsomes have shown that testosterone can increase the rate of Zolpidem's biotransformation to its principal hydroxylated metabolite. nih.govnih.gov This activation of metabolism was observed to be concentration-dependent, with maximum activation at equimolar concentrations of testosterone and Zolpidem. nih.govnih.gov

Clinical studies have found a significant correlation between free serum testosterone concentrations and Zolpidem clearance in men. nih.govnih.gov Lower testosterone levels in elderly men have been associated with reduced Zolpidem clearance. nih.govnih.govresearchgate.net Conversely, the lower testosterone levels in women may contribute to a slower CYP3A4-mediated metabolism of Zolpidem, resulting in slower clearance and higher plasma concentrations compared to men. uspharmacist.comnih.gov This suggests that testosterone plays a role in the sex-dependent differences observed in Zolpidem metabolite kinetics.

Impact of Hepatic Impairment on Metabolite Formation and Clearance

Hepatic function is critical for the metabolism and clearance of Zolpidem and its metabolites. drugs.com Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into inactive metabolites such as this compound. cambridge.orgwikipedia.orgresearchgate.net

Patients with liver cirrhosis, for example, show a marked decrease in Zolpidem clearance. tandfonline.comresearchgate.net The severity of the liver disease often correlates with the extent of impairment in drug metabolism. tandfonline.com Therefore, in patients with hepatic impairment, the disposition of this compound is expected to be altered, with a slower rate of formation and clearance, leading to potential accumulation if the parent drug is administered repeatedly. It is important to note that while the metabolites of zolpidem are considered inactive, impaired clearance in severe liver disease can contribute to complications such as hepatic encephalopathy. droracle.aijefferson.edu

Table of Pharmacokinetic Parameters of Zolpidem in Different Populations

| Population | Clearance | Half-life (t1/2) | Peak Plasma Concentration (Cmax) | Notes |

|---|---|---|---|---|

| Pediatric | 2-3 times higher than adults nih.govdroracle.ai | 0.8-3.0 hours sukl.gov.cz | Varies with age and dose cambridge.org | Clearance decreases with age in pediatric patients cambridge.org |

| Geriatric (Men) | 3.8 ml/min/kg nih.govnih.gov | 2.7 hours nih.govnih.gov | 93 ng/ml nih.govnih.gov | Lower testosterone levels correlate with reduced clearance nih.govnih.gov |

| Geriatric (Women) | 3.0 ml/min/kg nih.govnih.gov | 2.3 hours nih.govnih.gov | 108 ng/ml nih.govnih.gov | |

| Young Adults (Men) | 11.0 ml/min/kg nih.govnih.gov | 1.5 hours nih.govnih.gov | 40 ng/ml nih.govnih.gov | |

| Young Adults (Women) | 5.8 ml/min/kg nih.govnih.gov | 2.4 hours nih.govnih.gov | 60 ng/ml nih.govnih.gov | Clearance is about 35% lower than in men nih.gov |

Table of Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Zolpidem |

| Testosterone |

Drug-Drug Interactions Affecting this compound Formation and Disposition

The formation of this compound is intrinsically linked to the metabolism of its parent compound, zolpidem, which is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. drugbank.comwikipedia.org CYP3A4 is the predominant isoenzyme involved, with contributions from CYP1A2, CYP2C9, CYP2C19, and CYP2D6. researchgate.netpharmgkb.orgcreighton.edutandfonline.com Consequently, drugs that inhibit or induce these enzymes can significantly alter the pharmacokinetics of zolpidem and, by extension, the formation and disposition of its metabolites like this compound.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4 Inhibitors)

Co-administration of zolpidem with inhibitors of CYP3A4 can lead to increased plasma concentrations of zolpidem, potentially enhancing its effects. singlecare.comgeneesmiddeleninformatiebank.nl

Ketoconazole (B1673606): A potent CYP3A4 inhibitor, ketoconazole has been shown to significantly impair the clearance of zolpidem. nih.govdrugs.com In one study, ketoconazole increased the area under the plasma concentration curve (AUC) of oral zolpidem by a factor of 1.7 and prolonged its half-life. nih.govnih.gov Specifically, co-administration of ketoconazole with zolpidem resulted in a 35% increase in zolpidem's peak plasma concentration (Cmax) and a 67% increase in its systemic exposure (AUC). drugs.com

Itraconazole: Another azole antifungal and CYP3A4 inhibitor, itraconazole, can also decrease the metabolism of zolpidem, leading to increased blood levels. drugbank.comdrugbank.comdrugs.com However, its effect appears to be less pronounced than that of ketoconazole, with studies showing a smaller, not always statistically significant, reduction in zolpidem clearance. nih.govnih.gov

Other Inhibitors: Fluvoxamine and ciprofloxacin (B1669076) are also known to inhibit zolpidem metabolism. nih.govgeneesmiddeleninformatiebank.nl

| Inhibitor | Effect on Zolpidem | Mechanism | Source |

|---|---|---|---|

| Ketoconazole | Significantly increases zolpidem AUC and half-life. Cmax increased by 35%, AUC by 67%. | Potent inhibition of CYP3A4. | nih.govdrugs.comnih.gov |

| Itraconazole | Increases zolpidem blood levels. | Inhibition of CYP3A4. | drugbank.comdrugbank.comdrugs.com |

| Fluvoxamine | Increases zolpidem blood levels. | Inhibition of CYP1A2 and to a lesser extent CYP2C9 and CYP3A4. | nih.gov |

| Ciprofloxacin | Increases zolpidem blood levels. | Inhibition of CYP1A2 and moderate inhibition of CYP3A4. | nih.govgeneesmiddeleninformatiebank.nl |

Induction of Cytochrome P450 Enzymes (e.g., CYP3A4 Inducers)

Conversely, inducers of CYP3A4 can accelerate the metabolism of zolpidem, leading to decreased plasma concentrations and potentially reduced efficacy. singlecare.com

Rifampin: A potent inducer of CYP3A4, rifampin is expected to decrease the effectiveness of zolpidem. creighton.edusinglecare.com

Carbamazepine (B1668303): This anticonvulsant is also a CYP3A4 inducer. medscape.comgoodrx.com Studies have shown that co-administration of carbamazepine with zolpidem can lower zolpidem's bioavailability by approximately 57%, significantly reducing its plasma concentration. nih.govdrugs.com

St. John's Wort: This herbal supplement is a known inducer of CYP3A4 and can significantly decrease the plasma concentrations and pharmacological effects of zolpidem. singlecare.comdrugs.comhealthline.comkomen.orgdeepdyve.com

| Inducer | Effect on Zolpidem | Mechanism | Source |

|---|---|---|---|

| Rifampin | May decrease the effect of zolpidem. | Induction of CYP3A4. | creighton.edusinglecare.com |

| Carbamazepine | Lowers zolpidem bioavailability by about 57%. | Induction of CYP3A4. | medscape.comgoodrx.comnih.govdrugs.com |

| St. John's Wort | Significantly decreases zolpidem plasma concentrations. | Induction of CYP3A4. | singlecare.comdrugs.comhealthline.comkomen.orgdeepdyve.com |

Interactions with Central Nervous System Depressants Affecting Metabolite Profile

The co-administration of zolpidem with other central nervous system (CNS) depressants, such as alcohol, opioids, and benzodiazepines, can lead to additive pharmacodynamic effects, including increased sedation and psychomotor impairment. nih.govmedscape.comrxlist.comdrugs.com While these interactions are primarily pharmacodynamic, the impact on the metabolite profile, including that of this compound, is an area that warrants further investigation. The presence of other CNS depressants could potentially alter the metabolic pathways of zolpidem, although current literature primarily focuses on the additive sedative effects rather than specific changes in metabolite formation. geneesmiddeleninformatiebank.nl For instance, combining zolpidem with alcohol increases the risk of next-day psychomotor impairment. geneesmiddeleninformatiebank.nl Similarly, concurrent use with opioids increases the risk of respiratory depression. nih.govgeneesmiddeleninformatiebank.nl

Pharmacological and Toxicological Assessment of 2 Keto Zolpidem

Evaluation of Pharmacological Activity

Functional Assays for Receptor Modulation (Lack of Activity)

Functional assays, which measure the functional response of a receptor upon ligand binding, have corroborated the findings from receptor binding studies. These assays confirm that 2-Keto Zolpidem does not modulate the function of the GABA-A receptor. While Zolpidem enhances the inhibitory effects of GABA, leading to neuronal hyperpolarization and reduced neuronal excitability, its metabolites, including this compound, are devoid of such activity. evitachem.compatsnap.com

The process of Zolpidem metabolism, primarily carried out by cytochrome P450 enzymes in the liver, results in the formation of these inactive compounds which are then excreted by the kidneys. drugbank.comnih.gov This metabolic inactivation is a key factor in the pharmacokinetic and pharmacodynamic profile of Zolpidem.

Toxicological Significance of this compound

Role as an Inactive Metabolite in Overall Zolpidem Toxicity

Zolpidem is metabolized into several inactive metabolites, including this compound. drugbank.comnih.gov These metabolites are not believed to contribute to the central nervous system depressant effects or the toxicity seen in Zolpidem overdose. nih.govfda.gov Cases of Zolpidem toxicity are generally attributed to the parent drug's action on the central nervous system, which can be exacerbated by co-ingestion of other CNS depressants like alcohol. nih.gov The conversion of Zolpidem to its inactive metabolites is a detoxification pathway, and these metabolites themselves are not associated with toxic effects. drugbank.comnih.gov

Accumulation in Specific Conditions and Potential Indirect Effects

There is no direct evidence to suggest that this compound accumulates to a toxicologically significant level under normal conditions. However, in specific populations, the pharmacokinetics of Zolpidem can be altered. For instance, in patients with hepatic impairment, the clearance of Zolpidem is reduced, leading to a longer half-life of the parent drug. nih.gov While this implies a slower rate of metabolism and potentially altered levels of metabolites, the primary concern in these patients is the increased exposure to active Zolpidem. nih.gov Similarly, the ketogenic diet could potentially influence the metabolism of drugs like Zolpidem by affecting liver enzymes, though specific interactions with this compound have not been detailed. mdpi.com

Analytical Methodologies for 2 Keto Zolpidem Quantification in Biological Matrices

Sample Preparation Techniques

Effective sample preparation is a critical step to remove interfering substances from biological samples and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis. The most common techniques employed for the extraction of 2-Keto Zolpidem and its parent compound from biological matrices are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). researchgate.netd-nb.info Advanced microextraction techniques are also gaining prominence due to their efficiency and reduced solvent consumption.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples like blood, urine, and tissue homogenates. nih.govwa.govwa.gov This method utilizes a solid sorbent material, packed into a cartridge or a well plate, to selectively adsorb the analyte of interest from the liquid sample. nih.govwindows.netthermofisher.com The interfering components are then washed away, and the purified analyte is eluted with a suitable solvent. windows.net

In the context of zolpidem and its metabolites, SPE has been successfully employed for their isolation from various biological matrices. nih.govnih.gov For instance, a method using a polymeric ion-exchange sorbent has been developed for the simultaneous analysis of zolpidem and its main metabolite in whole blood and oral fluid. nih.gov Another established method for the confirmation of zolpidem in biological specimens involves the use of SPE to isolate the compound and its internal standard before injection into a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (MS). wa.govwa.gov

The choice of SPE sorbent is critical and is based on the chemical properties of the analyte. For zolpidem and its metabolites, which possess both hydrophobic and polar characteristics, mixed-mode SPE columns that combine both ion-exchange and hydrophobic retention mechanisms are often the most effective. oup.com The general steps in an SPE procedure include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. windows.net

Table 1: Examples of SPE Methods for Zolpidem and Metabolite Analysis

| Biological Matrix | SPE Sorbent Type | Elution Solvent | Analytical Technique | Reference |

| Whole Blood, Oral Fluid | Polymeric ion-exchange | Not specified | LC/MS | nih.gov |

| Blood, Other biological fluids/tissues | Not specified | Not specified | GC/MS | nih.gov |

| Whole Blood, Serum, Plasma, Urine, Tissue homogenate | Not specified | Isopropanol, concentrated ammonium (B1175870) hydroxide, methylene (B1212753) chloride | HPLC-MS | wa.govwa.gov |

| Human Plasma | Molecularly Imprinted Polymer (MIP) | Not specified | HPLC-fluorescence detector | researchgate.net |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely practiced method for sample preparation in toxicological analysis. researchgate.netoup.com This technique partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. oup.com The choice of organic solvent is crucial and depends on the polarity and solubility of the target analyte. oup.com For alkaline drugs like zolpidem, a common LLE procedure involves adjusting the pH of the biological sample to a basic level to ensure the analyte is in its non-ionized, more organic-soluble form. oup.com

Several analytical methods for zolpidem quantification have utilized LLE for sample cleanup. researchgate.netnih.gov For example, a method for the determination of zolpidem and zopiclone (B121070) in whole blood employed LLE with a mixture of ethyl acetate (B1210297) and n-heptane. nih.gov Another approach used a supramolecular solvent mixture of tetrahydrofuran (B95107) and 1-hexanol (B41254) for the extraction of benzodiazepines and zolpidem from urine and blood samples. nih.gov A key advantage of LLE is its simplicity and cost-effectiveness. However, it often requires large volumes of organic solvents, which can pose environmental and health hazards, and the process can be labor-intensive. oup.com

Table 2: Examples of LLE Methods for Zolpidem Analysis

| Biological Matrix | Extraction Solvent | Analytical Technique | Reference |

| Whole Blood | Ethyl acetate/n-heptane (80:20, v/v) | UHPLC-MS/MS | nih.gov |

| Urine, Blood | Tetrahydrofuran and 1-hexanol | GC-MS/MS | nih.gov |

| Plasma | Toluene-isoamyl alcohol or benzene-isoamyl alcohol | HPLC with fluorescence detection | nih.gov |

Advanced Microextraction Techniques

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques to reduce solvent consumption, decrease extraction time, and improve extraction efficiency. These advanced microextraction techniques are based on the same principles as conventional methods but operate on a much smaller scale.

One such technique is Dispersive Liquid-Liquid Microextraction (DLLME) . DLLME is a modified LLE method where a small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, creating a cloudy solution. This large surface area allows for rapid extraction of the analyte into the extraction solvent. researchgate.net A sonication-assisted DLLME procedure has been developed for the quantification of zolpidem in human plasma, demonstrating excellent recovery results. nih.gov

Another innovative approach is Electromembrane Extraction (EME) . This technique utilizes an electric field to drive charged analytes from a sample solution, through a supported liquid membrane (SLM) immobilized in the pores of a hollow fiber, and into an acceptor solution. nih.gov An EME method combined with HPLC-UV detection has been successfully developed and validated for the quantification of zolpidem in biological fluids. nih.gov

Solid-Phase Microextraction (SPME) is another solvent-minimized technique that uses a fused silica (B1680970) fiber coated with a polymeric stationary phase to extract analytes from a sample. nih.gov The analytes are then thermally desorbed from the fiber directly into the injection port of a gas chromatograph.

These advanced microextraction techniques offer several advantages over traditional methods, including higher enrichment factors, reduced environmental impact, and suitability for automation. researchgate.netnih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the analyte of interest from any remaining co-extracted compounds before its detection and quantification. The most commonly used chromatographic methods for the analysis of this compound and its parent compound are Gas Chromatography (GC) and Liquid Chromatography (LC). numberanalytics.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. mdpi.com In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase coated on the column walls. mdpi.com

GC coupled with a mass spectrometer (GC-MS) is a widely used method for the confirmation and quantification of zolpidem and its metabolites in biological samples. nih.govnih.gov The mass spectrometer provides highly specific detection, allowing for the unambiguous identification of the compounds. nih.gov In some cases, derivatization of the analytes may be necessary to improve their volatility and thermal stability for GC analysis. mdpi.comuc.pt For instance, silylation is a common derivatization technique used for benzodiazepines and other drugs containing active hydrogens. mdpi.com

Table 3: Examples of GC Methods for Zolpidem and Metabolite Analysis

| Biological Matrix | Sample Preparation | Derivatization | Detection | Reference |

| Blood, Other biological fluids/tissues | Solid Phase Extraction | Not specified | Mass Spectrometry (MS) | nih.gov |

| Postmortem tissues | Not specified | Not specified | Nitrogen-Phosphorus Detection and Mass Spectrometry (MS) | nih.gov |

| Urine, Blood | Liquid-Liquid Extraction | Not specified | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the most prevalent technique for the analysis of zolpidem and its metabolites in biological matrices. nih.govnih.govnih.govresearchgate.net LC separates compounds based on their interactions with a solid stationary phase packed in a column and a liquid mobile phase. google.com

LC is highly versatile and can be used for a wide range of compounds, including those that are non-volatile or thermally labile, which is a significant advantage over GC. researchgate.net LC systems are commonly coupled with various detectors, with mass spectrometry (LC-MS and LC-MS/MS) being the most sensitive and specific for toxicological applications. nih.govnih.govresearchgate.net LC-MS/MS methods offer excellent selectivity and low limits of detection, making them suitable for detecting therapeutic and sub-therapeutic concentrations of zolpidem and its metabolites. nih.govnih.gov

Different types of LC columns can be used, with reversed-phase columns, such as C18, being the most common for the analysis of drugs like zolpidem. nih.govnih.gov The mobile phase composition is optimized to achieve the best separation of the target analytes. nih.gov

Table 4: Examples of LC Methods for Zolpidem and Metabolite Analysis

| Biological Matrix | Sample Preparation | LC Column | Detection | Reference |

| Whole Blood, Oral Fluid | Solid Phase Extraction | Not specified | Mass Spectrometry (MS) | nih.gov |

| Whole Blood | Liquid-Liquid Extraction | Reversed-phase C18 | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Human Blood, Urine | Not specified | Octadecyl silica | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Human Plasma | Liquid-Liquid Extraction | C-18 reversed-phase | Fluorescence detection | nih.gov |

| Biological fluids | Electromembrane Extraction | Not specified | Ultraviolet (UV) detection | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique frequently utilized for the analysis of Zolpidem and its metabolites, including this compound, in biological samples. faa.govnih.gov UPLC systems, such as the Waters ACQUITY UPLC, are often coupled with mass spectrometry for enhanced detection and quantification. faa.govnih.gov

A typical UPLC method involves a gradient elution on a C18 column, such as an ACQUITY UPLC BEH C18 or an Acquity™ UPLC HSS T3. faa.govnih.govbanrepcultural.org The mobile phase commonly consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 20mmol/L ammonium acetate) and an organic modifier like acetonitrile (B52724). faa.govnih.gov The gradient is programmed to achieve optimal separation of the analytes within a short run time, often around 4 to 8 minutes. faa.govnih.govbanrepcultural.org

For instance, one method utilized a gradient starting with 70:30 water with 0.1% formic acid to acetonitrile with 0.1% formic acid, transitioning to 5:95 over a few minutes, with a flow rate of 0.400 mL/min and a total run time of 4.5 minutes. faa.gov Another UPLC/MS/MS method for Zolpidem and its main metabolites employed a 4-minute chromatographic separation. nih.gov The high pressures generated by UPLC systems, around 12,000 psi, contribute to the high efficiency and resolution of the separation. faa.gov

Detection and Quantification Methodologies

Following chromatographic separation, sensitive and specific detection methods are required for the accurate quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are the primary techniques for the detection and quantification of this compound due to their high sensitivity and selectivity. nih.govnih.govnih.gov These methods allow for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govresearchgate.net

In MS/MS analysis, a precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. For Zolpidem, the precursor ion is typically m/z 308.2, which fragments into product ions such as 263.1 and 235.3. faa.gov While specific fragmentation data for this compound is less commonly published, the principle remains the same, involving the selection of a specific precursor ion and monitoring its unique product ions. The use of positive ion electrospray ionization (+ES) is common for analyzing Zolpidem and its derivatives. faa.govnih.gov

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM)

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are two targeted mass spectrometric modes that enhance the sensitivity and specificity of quantification. nih.govwa.govmtoz-biolabs.com

In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest, which increases the signal-to-noise ratio. nih.govwa.gov This is particularly useful for quantifying low-level analytes in complex matrices like blood or urine. acgpubs.orgresearchgate.net

MRM, a technique used with tandem mass spectrometry, offers even greater selectivity. mtoz-biolabs.comnih.govspringernature.com It involves monitoring a specific transition from a precursor ion to a product ion. nih.govusp.br This high selectivity effectively reduces background noise and matrix interference, leading to more accurate and reliable quantification, especially at low concentrations. nih.govmtoz-biolabs.com For example, MRM has been successfully used for the simultaneous determination of Zolpidem and its main metabolites in biological fluids. nih.gov

Internal Standard Methodologies

The use of an internal standard (IS) is a critical component in quantitative bioanalytical methods to correct for variations in sample preparation and instrument response. nih.govnih.gov A suitable internal standard should be chemically similar to the analyte but have a different mass to be distinguishable by the mass spectrometer.

For the analysis of Zolpidem and its metabolites, deuterated analogs are commonly used as internal standards. researchgate.net For instance, zolpidem-d7 (B15074601) is a frequently used IS for Zolpidem quantification. faa.govresearchgate.net In the analysis of this compound, a deuterated version such as this compound-d6 could serve as an ideal internal standard, though specific examples in the literature are scarce. evitachem.com The IS is added to the samples at a known concentration at the beginning of the sample preparation process. uc.pt The ratio of the analyte's peak area to the IS's peak area is then used to calculate the concentration of the analyte in the sample, ensuring accuracy and precision. nih.gov

Method Validation and Performance Characteristics

To ensure the reliability of an analytical method for quantifying this compound, it must undergo rigorous validation. This process assesses several key performance characteristics.

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity establishes the range over which the instrument's response is proportional to the concentration of the analyte. acgpubs.org Calibration curves are constructed by analyzing a series of standards at different concentrations. For Zolpidem and its metabolites, linear ranges are typically established from low ng/mL levels up to several hundred ng/mL. faa.govnih.gov For example, a validated method for Zolpidem showed linearity from 0.39 to 800 ng/mL in whole blood. faa.gov Another study reported a linear range of 0.1-300 ng/mL for Zolpidem in human blood. nih.gov A high correlation coefficient (R²) value, typically greater than 0.99, indicates a strong linear relationship. nih.govacgpubs.org

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method. acgpubs.orgnih.gov It is often determined as the concentration that produces a signal-to-noise ratio of 3. nih.gov

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. acgpubs.orgnih.gov The LOQ is crucial for determining the lower end of the method's useful analytical range. For Zolpidem, reported LOQs in biological fluids are often in the sub-ng/mL to low ng/mL range. For example, some methods have achieved an LOQ of 1.0 ng/mL or even as low as 0.1 ng/mL for Zolpidem in blood and oral fluid. nih.govnih.gov

The table below summarizes the validation parameters from various studies on Zolpidem and related compounds.

| Parameter | Matrix | Analytical Method | Value | Reference |

| Linearity | Bovine Whole Blood | UPLC-MS/MS | 0.39 – 800 ng/mL | faa.gov |

| Human Blood | UPLC-MS/MS | 0.1-300 ng/mL (Zolpidem) | nih.gov | |

| Blood | LC/MS | R² = 0.9989 | nih.gov | |

| Oral Fluid | LC/MS | R² = 0.9998 | nih.gov | |

| LOD | Bovine Whole Blood | UPLC-MS/MS | 0.20 ng/mL | faa.gov |

| Blood/Oral Fluid | LC/MS | 0.2 ng/mL | nih.gov | |

| Human Blood/Urine | UPLC-MS/MS | 0.05 ng/mL (Zolpidem) | nih.gov | |

| LOQ | Bovine Whole Blood | UPLC-MS/MS | 0.39 ng/mL | faa.gov |

| Blood/Oral Fluid | LC/MS | 1.0 ng/mL | nih.gov | |

| Human Blood/Urine | UPLC-MS/MS | 0.1 ng/mL (Zolpidem) | nih.gov |

Accuracy, Precision, and Recovery

The validation of an analytical method is crucial to ensure that the results are reliable. Accuracy, precision, and recovery are key parameters in this validation process. For the quantification of this compound, these parameters are typically assessed as part of the validation of methods for the simultaneous determination of zolpidem and its metabolites.

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often expressed as a percentage of the nominal concentration. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

In a study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of 27 benzodiazepines and metabolites, including zolpidem, the intra- and inter-assay precision and accuracy were found to be satisfactory nih.gov. For a method quantifying zolpidem and its main metabolites, zolpidem phenyl-4-carboxylic acid (ZPCA) and zolpidem 6-carboxylic acid (ZCA), in hair, the intraday accuracy ranged from -7.1% to 9.0% with a precision within 6.5%, while the interday accuracy was between -6.1% and 7.9% with a precision within 5.4% nih.gov.

Recovery is the efficiency of the extraction procedure of an analytical method, expressed as a percentage of the amount of analyte carried through the sample extraction and processing steps. For a method analyzing zolpidem and its two main metabolites in hair, the recovery was found to be in the range of 65.2–96.6% nih.gov. Another study on the simultaneous determination of multiple benzodiazepines and zolpidem in blood, urine, and hair reported extraction recoveries ranging from 25.1% to 103.8% for the three matrices researchgate.net.

The following table summarizes typical accuracy, precision, and recovery data from a validated LC-MS/MS method for the analysis of zolpidem and its metabolites.

| Analyte Class | Matrix | Accuracy (% Nominal) | Precision (% CV) | Recovery (%) |

| Zolpidem & Metabolites | Hair | -7.1 to 9.0 (intraday) | < 6.5 (intraday) | 65.2 - 96.6 |

| -6.1 to 7.9 (interday) | < 5.4 (interday) | |||

| Zolpidem & Metabolites | Blood, Urine, Hair | Not specified | < 20 | 25.1 - 103.8 |

Matrix Effects and Ion Suppression

When using mass spectrometry for quantification, the analyte's ionization can be affected by co-eluting compounds from the biological matrix, a phenomenon known as the matrix effect . This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. It is therefore a critical parameter to evaluate during method validation.

The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a neat solution. In a study for the determination of zolpidem and its metabolites in hair, the matrix effect was found to be between 64.6% and 106.5% nih.gov. For a method analyzing 27 benzodiazepines and zolpidem, ion suppression was studied for all matrices and was a key validation parameter researchgate.net.

The use of an internal standard that is structurally similar to the analyte, such as a deuterated analog, can help to compensate for matrix effects. The choice of sample preparation technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can also significantly reduce matrix effects by removing interfering substances.

| Analyte Class | Matrix | Matrix Effect (%) |

| Zolpidem & Metabolites | Hair | 64.6 - 106.5 |

Stability in Biological Samples

The stability of an analyte in a biological matrix under different storage conditions is a crucial parameter to ensure the reliability of the quantitative results. Stability studies are typically performed to evaluate the analyte's stability during sample collection, handling, storage, and analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions.

For zolpidem and its metabolites, stability in various biological matrices such as blood and urine needs to be established. Quest Diagnostics and the Laboratory Alliance of Central New York provide stability data for zolpidem and its metabolite in urine, indicating that the samples are stable for 7 days at room temperature and for 30 days when refrigerated or frozen questdiagnostics.comlaboratoryalliance.com. A study on the stability of various drugs in stock solutions found that while some drugs were stable at ambient temperature, others required refrigeration or freezing to prevent degradation scholarsresearchlibrary.com.

A validation study for the simultaneous analysis of 27 benzodiazepines and zolpidem in hair also assessed the stability of the processed samples nih.gov.

The following table provides a summary of the stability of zolpidem and its metabolites in urine under different storage conditions.

| Analyte | Matrix | Room Temperature | Refrigerated (2-8 °C) | Frozen (-20 °C) |

| Zolpidem and Zolpidem Metabolite | Urine | 7 days | 30 days | 30 days |

Clinical and Forensic Significance of 2 Keto Zolpidem

2-Keto Zolpidem as a Biomarker for Zolpidem Exposure

The detection of this compound provides valuable insights into a patient's use of zolpidem, aiding in the monitoring of treatment and the identification of potential misuse.

Monitoring Patient Compliance and Adherence

Monitoring for zolpidem and its metabolites is essential for ensuring patient adherence to prescribed treatment regimens. researchgate.net Zolpidem is extensively metabolized in the body, with less than 1% of the parent drug excreted unchanged in urine. medwinpublishers.com Consequently, testing for zolpidem alone can be misleading and may produce a negative result even in a compliant patient, particularly if the dosage is low or the sample is collected a significant time after ingestion. researchgate.net

The major metabolite of zolpidem is zolpidem phenyl-4-carboxylic acid (ZCA). nih.govoup.com Studies have shown that ZCA is a more reliable marker for monitoring zolpidem use than the parent drug itself. nih.govconsensus.app In one study of chronic pain patients, zolpidem was detected in only 22.9% of urine samples, while ZCA was found in 50.3% of the specimens. researchgate.netoup.comoup.com The inclusion of ZCA analysis significantly improves the detection of zolpidem intake, with one study showing it increased the detection rate by 27.5%. researchgate.netoup.comoup.com This highlights the importance of including metabolites like this compound and ZCA in compliance monitoring to avoid false-negative results and ensure accurate assessment of patient adherence. researchgate.net

Detection of Zolpidem Misuse and Abuse

The analysis of zolpidem and its metabolites is also critical in identifying instances of misuse and abuse. medwinpublishers.com While considered safer than benzodiazepines, zolpidem has a potential for abuse and dependence, which can lead to adverse events. medwinpublishers.comwikipedia.org Monitoring for zolpidem and its metabolites can help identify individuals who are taking the drug without a prescription, taking higher doses than prescribed, or using it for recreational purposes. wikipedia.org The detection of zolpidem and its metabolites in various biological matrices, including urine and hair, can provide evidence of drug misuse. medwinpublishers.comresearchgate.net

Application in Forensic Toxicology

In the realm of forensic toxicology, the analysis of zolpidem and its metabolites, including this compound, is crucial for investigating deaths, impaired driving cases, and drug-facilitated crimes. medwinpublishers.comnih.gov

Post-Mortem Analysis of Zolpidem and its Metabolites

In post-mortem investigations, determining the concentration of zolpidem and its metabolites is essential to ascertain their potential role in the cause of death. jst.go.jp Zolpidem is extensively metabolized, and its metabolites, though generally considered inactive, provide a more comprehensive picture of drug ingestion. drugbank.comnumberanalytics.com Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify zolpidem and its metabolites in post-mortem specimens like blood, urine, and various tissues. numberanalytics.com

A study of post-mortem urine samples identified several zolpidem metabolites, including zolpidem phenyl-4-carboxylic acid (M1) and 6-carboxylic acid (M2), as well as various hydroxyzolpidems. oup.com The concentration of M1 was found to be the highest in all cases examined. oup.com Research has also identified a post-mortem product of zolpidem degradation, 2-hydroxy-N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (2-OH ZOL), which is formed by the interaction of zolpidem with hemoglobin. jst.go.jp

Interpretation of Metabolite Concentrations in Deceased Individuals

Interpreting the concentrations of zolpidem and its metabolites in deceased individuals requires careful consideration of several factors. Post-mortem redistribution, where a drug moves from tissues with high concentrations to those with lower concentrations after death, can affect the measured levels in blood and other specimens. numberanalytics.com This can lead to an inaccurate estimation of the drug concentration at the time of death. numberanalytics.com

Table 1: Median Zolpidem Concentrations in Forensic Cases medwinpublishers.comresearchgate.net

| Case Type | Number of Cases | Median Zolpidem Concentration (mg/L) |

| Intoxication Deaths | 357 | 0.30 |

| Other Causes of Death | 397 | 0.13 |

| Impaired Drivers | 837 | 0.19 |

| Intoxication Deaths (Zolpidem only) | 12 | 1.35 |

Data sourced from a 10-year study of forensic cases.

Drug-Facilitated Crime Investigations

Zolpidem has been implicated in drug-facilitated crimes, including sexual assault and robbery, due to its sedative and amnesic effects. medwinpublishers.comresearchgate.netnih.govuniroma1.it The rapid metabolism and short half-life of zolpidem make its detection challenging, especially if there is a delay in reporting the crime. medwinpublishers.comwikipedia.org Therefore, the analysis of its metabolites, which have a longer detection window, is crucial in these investigations. researchgate.netnih.gov

The detection of zolpidem and its metabolites in biological samples such as urine and hair can provide crucial evidence of drug administration. medwinpublishers.comresearchgate.net The primary urinary metabolite, zolpidem carboxylic acid (ZCA), can be detected for up to 72 hours after ingestion of a single dose. researchgate.netnih.gov The development of sensitive analytical methods has made it possible to detect even low concentrations of zolpidem and its metabolites, aiding in the prosecution of drug-facilitated crimes. medwinpublishers.comresearchgate.net

Interindividual Variability in Metabolite Formation and its Clinical Implications

The transformation of zolpidem into its various metabolites, including oxidative products like this compound, is subject to significant variation among individuals. This variability is a critical consideration in both clinical and forensic contexts, as it directly influences the concentration of the parent drug and its metabolites, thereby affecting both therapeutic outcomes and toxicological interpretations. The rate of metabolite formation is primarily governed by the efficiency of the hepatic cytochrome P450 (CYP) enzyme system, which displays considerable interindividual differences due to a range of intrinsic and extrinsic factors.

Zolpidem is extensively metabolized by several CYP isoenzymes, with CYP3A4 playing the principal role, accounting for approximately 61% of its net clearance. nih.govresearchgate.net Other contributing enzymes include CYP2C9 (22%), CYP1A2 (14%), and to a lesser extent, CYP2D6 and CYP2C19. nih.govresearchgate.net The inherent variability in the activity of these enzymes is the primary driver behind the diverse metabolic profiles observed in the population. numberanalytics.com

Key Factors Influencing Zolpidem Metabolism:

Genetic Factors: Genetic polymorphisms in CYP450 genes can lead to pronounced differences in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. dovepress.com For instance, certain variants of CYP3A4 and CYP2C19 have been shown to alter the rate of zolpidem metabolism. nih.gov The CYP3A418* allele is associated with increased enzyme activity, while the CYP2C192* allele is linked to reduced activity and poorer metabolism of zolpidem. nih.gov This genetic variance is a major determinant of an individual's metabolic capacity and plays a significant role in both clinical response and forensic analysis. nih.gov

Physiological Factors:

Sex: Females generally exhibit higher plasma concentrations and lower clearance of zolpidem compared to males, even after adjusting for body weight. mdpi.comclinicaltrials.gov This sex-based difference in metabolism was a key factor in the FDA's 2013 recommendation for lower doses in women, as reduced metabolic clearance can lead to higher drug levels the morning after administration. mdpi.com

Age: Elderly individuals often have decreased clearance of zolpidem, which can result in higher peak plasma concentrations. numberanalytics.comnih.gov This is attributed to age-related changes in liver function and metabolic capacity. numberanalytics.com In patients with liver cirrhosis, a five-fold increase in the area under the curve (AUC) and a three-fold increase in half-life have been observed. geneesmiddeleninformatiebank.nlsanofi.com

Hormonal Status: Preclinical studies suggest that zolpidem pharmacokinetics may be influenced by androgens, providing a potential explanation for some of the observed sex differences in metabolism. clinicaltrials.gov

External Factors (Drug Interactions):

CYP3A4 Inhibitors: Co-administration of zolpidem with potent CYP3A4 inhibitors, such as the antifungal drug ketoconazole (B1673606), can significantly decrease zolpidem metabolism. This leads to reduced formation of metabolites and a subsequent increase in the plasma concentration of the parent drug. In one clinical study, ketoconazole increased the AUC for oral zolpidem by a factor of 1.7. nih.gov

CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity, such as rifampin, can accelerate zolpidem metabolism. This results in faster clearance of the parent drug and potentially reduced therapeutic efficacy. mdpi.com

Clinical and Forensic Implications:

The substantial interindividual variability in zolpidem metabolism has profound implications. Clinically, it means that a standard dose can produce vastly different effects in different people, with slow metabolizers being at higher risk for next-morning impairment. mdpi.com

From a forensic standpoint, this variability complicates the interpretation of toxicological results. numberanalytics.com The concentrations of zolpidem and its metabolites in biological samples can differ widely among individuals who have taken similar doses. researchgate.net A person with a rapid metabolism may show low concentrations of the parent drug but high levels of its metabolites, whereas a poor metabolizer may present with high parent drug levels. Therefore, a thorough understanding of these metabolic variations, including the potential influence of genetics, age, sex, and co-administered substances, is essential for accurately interpreting zolpidem findings in forensic investigations. numberanalytics.com

Data Tables

Table 1: Factors Influencing Zolpidem Metabolism and Metabolite Formation

| Factor | Sub-Factor | Effect on Zolpidem Metabolism | Consequence | Citation(s) |

|---|---|---|---|---|

| Genetic | CYP3A4/CYP2C19 Polymorphisms | Alters enzyme activity (increased or decreased) | Affects rate of metabolite formation and drug clearance | dovepress.comnih.gov |

| Physiological | Sex (Female) | Decreased clearance, reduced metabolism | Higher plasma concentration of zolpidem | mdpi.comclinicaltrials.gov |

| Age (Elderly) | Decreased clearance | Higher plasma concentration of zolpidem | numberanalytics.comnih.gov | |

| Pathological | Hepatic Impairment | Significantly reduced clearance and metabolism | Markedly increased zolpidem exposure and half-life | numberanalytics.comgeneesmiddeleninformatiebank.nlsanofi.com |

| External | CYP3A4 Inhibitors (e.g., Ketoconazole) | Inhibition of metabolism | Increased plasma concentration of zolpidem | nih.gov |

| CYP3A4 Inducers (e.g., Rifampin) | Acceleration of metabolism | Decreased plasma concentration of zolpidem | mdpi.com |

Table 2: Research Findings on Zolpidem Pharmacokinetic Variability

| Study Focus | Population | Key Finding | Implication | Citation(s) |

|---|---|---|---|---|

| Sex Differences | Healthy non-elderly individuals | Females consistently had 40-50% higher AUC and higher Cmax values than males. | Slower clearance of zolpidem in females leads to greater drug exposure. | clinicaltrials.gov |

| Genetic Polymorphisms | Chinese Han Population | CYP3A4\18* allele increased CYP3A4 activity; CYP2C19\2* allele reduced CYP2C19 activity and was associated with poor zolpidem metabolism. | Specific genetic variants directly influence the rate of zolpidem metabolism. | nih.gov |

| CYP Inhibition | Healthy Volunteers | Co-administration with ketoconazole (a strong CYP3A4 inhibitor) reduced zolpidem oral clearance by approximately 40%. | Inhibition of the primary metabolic pathway significantly increases zolpidem levels. | nih.govresearchgate.netresearchgate.net |

| Hepatic Impairment | Patients with liver cirrhosis vs. healthy individuals | A 5-fold increase in AUC and a 3-fold increase in elimination half-life was observed in patients with cirrhosis. | Severe liver disease dramatically impairs the body's ability to eliminate zolpidem. | geneesmiddeleninformatiebank.nlsanofi.com |

Current Research Gaps and Future Directions

Long-Term Dispositional Studies of 2-Keto Zolpidem

Currently, there is a notable absence of long-term dispositional studies specifically focused on this compound. While the pharmacokinetics of the parent drug, zolpidem, are well-documented, detailing its rapid absorption and elimination with a half-life of approximately 2.6 hours, the long-term fate of its metabolites, including this compound, remains largely unexplored. oup.comwikipedia.org Existing research has primarily concentrated on the immediate and short-term detection of zolpidem and its major metabolites in clinical and forensic contexts. oup.comnih.govresearchgate.netfaa.gov

The development of a comprehensive understanding of the long-term disposition of this compound is crucial. Such studies would need to investigate its accumulation in various tissues, its potential for redistribution within the body over extended periods, and its ultimate elimination pathways. This knowledge is particularly critical for contexts involving chronic zolpidem use, where the accumulation of metabolites could have unforeseen consequences.

Comprehensive Pharmacogenetic Investigations of Metabolite Formation

The formation of zolpidem metabolites is known to be mediated by several cytochrome P450 (CYP) enzymes, with CYP3A4 playing a principal role, followed by CYP2C9, CYP1A2, CYP2D6, and CYP2C19. wikipedia.orgpharmgkb.orgnih.govnih.govnih.gov However, specific and comprehensive pharmacogenetic investigations into the formation of this compound are lacking.

One study has suggested that genetic polymorphisms in CYP3A4 (specifically the 18 allele) and CYP2C19 (2 allele) are associated with poor metabolism of zolpidem, which could lead to increased toxicity. mdpi.com This finding underscores the need for dedicated research to elucidate how genetic variations in these and other relevant enzymes directly impact the rate and extent of this compound formation. Such investigations would be invaluable for predicting individual differences in metabolite profiles, which could have significant implications for both therapeutic outcomes and forensic interpretations.

Table 1: Cytochrome P450 Enzymes Involved in Zolpidem Metabolism

| Enzyme | Contribution to Zolpidem Metabolism | Known Polymorphisms Affecting Zolpidem Metabolism |

| CYP3A4 | Principal enzyme, accounting for approximately 61% of metabolism. oup.compharmgkb.orgnih.govnih.govnih.govnih.gov | 18 allele associated with poor metabolism. mdpi.com |

| CYP2C9 | Contributes to approximately 22% of metabolism. wikipedia.orgnih.gov | Further research needed. |

| CYP1A2 | Contributes to approximately 14% of metabolism. wikipedia.orgnih.gov | Further research needed. |

| CYP2D6 | Minor contributor (less than 3%). wikipedia.orgnih.gov | Further research needed. |

| CYP2C19 | Minor contributor (less than 3%). wikipedia.orgnih.gov | 2 allele associated with poor metabolism. mdpi.com |

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity

The detection of zolpidem and its metabolites in biological matrices is predominantly achieved through sophisticated analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnumberanalytics.comnih.govnih.gov These methods offer high sensitivity and specificity, allowing for the detection of picogram-level concentrations, particularly in hair samples which can provide a longer window of detection. nih.govmedwinpublishers.com Gas chromatography-mass spectrometry (GC-MS) has also been utilized. numberanalytics.comacgpubs.org

Despite these advancements, there is a continuous need for the development of novel analytical approaches with even greater sensitivity and specificity for this compound. Future research could focus on:

Improving extraction efficiencies: Developing more efficient methods to isolate this compound from complex biological matrices like postmortem tissues.

Minimizing matrix effects: Addressing the challenges of ion suppression or enhancement in LC-MS/MS analysis to ensure more accurate quantification. numberanalytics.com

Developing rapid screening methods: Creating faster and more cost-effective screening tools, such as advanced immunoassays, that can reliably detect this compound in clinical and forensic settings.

Exploration of Potential Minor or Unidentified Pharmacological Roles (Hypothetical)

Hypothetically, even if this compound does not possess significant hypnotic activity, it could interact with other biological targets or pathways. Future exploratory research could investigate:

Its binding affinity for a wider range of receptors and enzymes.

Its potential to modulate the activity of other drugs or endogenous compounds.

Its long-term effects on cellular processes, particularly in cases of chronic exposure and accumulation.

While currently speculative, such research is essential to definitively rule out any potential pharmacological relevance of this compound.

Standardization of Metabolite Reporting in Clinical and Forensic Contexts

The analysis and reporting of zolpidem and its metabolites are crucial in both clinical compliance monitoring and forensic toxicology. oup.comresearchgate.netnumberanalytics.com The detection of metabolites like zolpidem phenyl-4-carboxylic acid (ZCA) can significantly increase the detection window for zolpidem intake compared to the parent drug alone. oup.com

However, there is a need for greater standardization in the reporting of zolpidem metabolites, including this compound. This includes establishing clear guidelines on:

Which metabolites should be routinely included in analytical panels.

Standardized nomenclature for metabolites to ensure consistency across different laboratories.

Interpretive frameworks that consider the concentration ratios of parent drug to metabolites, which could provide insights into the timing of drug ingestion and individual metabolic differences.

Standardization would improve the comparability of data between different studies and jurisdictions, leading to more robust and reliable interpretations in clinical and legal settings.

Q & A

Q. How should researchers handle missing data in zolpidem clinical trials?

- Methodological Answer : Multiple imputation (MI) or full-information maximum likelihood (FIML) methods are preferred over last observation carried forward (LOCF). Sensitivity analyses (e.g., tipping point analysis) assess robustness to missing-not-at-random (MNAR) assumptions .

Ethical and Safety Considerations

Q. What ethical safeguards are necessary when studying zolpidem in vulnerable populations (e.g., DoC patients)?

- Methodological Answer : Informed consent from legally authorized representatives and independent ethics committee oversight are mandatory. Protocols must include stopping rules for adverse events (e.g., somnolence, confusion) and post-trial access plans for responders .

Q. How is zolpidem’s stability ensured in long-term experimental storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.